molecular formula C11H13ClN2O B13881375 N,1-dimethylindole-3-carboxamide;hydrochloride

N,1-dimethylindole-3-carboxamide;hydrochloride

Cat. No.: B13881375
M. Wt: 224.68 g/mol
InChI Key: BKQUCOVIZIDDTE-UHFFFAOYSA-N
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Description

N,1-dimethylindole-3-carboxamide;hydrochloride is a compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylindole-3-carboxamide;hydrochloride typically involves the reaction of indole derivatives with carboxamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . Another method involves the reaction of 2-chloroindole-3-carbaldehydes with guanidine under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of methanesulfonic acid as a catalyst in the Fischer indole synthesis is one such method that has been optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylindole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,1-dimethylindole-3-carboxamide;hydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethylindole-3-carboxamide;hydrochloride is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it particularly effective as an enzyme inhibitor, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N,1-dimethylindole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10;/h3-7H,1-2H3,(H,12,14);1H

InChI Key

BKQUCOVIZIDDTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C.Cl

Origin of Product

United States

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